REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[NH2:10][CH2:11][CH2:12][OH:13].[BH4-].[Na+]>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:4]1([CH:1]([NH:10][CH2:11][CH2:12][OH:13])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.41 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at room temperature for 48 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for an additional 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched
|
Type
|
ADDITION
|
Details
|
by adding water (1 ml)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 20 min.
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
After filtration over a pad of Celite
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
any drying over magnesium sulfate, the mixture was concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.4 mmol | |
AMOUNT: MASS | 2.71 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[NH2:10][CH2:11][CH2:12][OH:13].[BH4-].[Na+]>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:4]1([CH:1]([NH:10][CH2:11][CH2:12][OH:13])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.41 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at room temperature for 48 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for an additional 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched
|
Type
|
ADDITION
|
Details
|
by adding water (1 ml)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 20 min.
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
After filtration over a pad of Celite
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
any drying over magnesium sulfate, the mixture was concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.4 mmol | |
AMOUNT: MASS | 2.71 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[NH2:10][CH2:11][CH2:12][OH:13].[BH4-].[Na+]>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:4]1([CH:1]([NH:10][CH2:11][CH2:12][OH:13])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.41 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen at room temperature for 48 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for an additional 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched
|
Type
|
ADDITION
|
Details
|
by adding water (1 ml)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 20 min.
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
After filtration over a pad of Celite
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
any drying over magnesium sulfate, the mixture was concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.4 mmol | |
AMOUNT: MASS | 2.71 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |